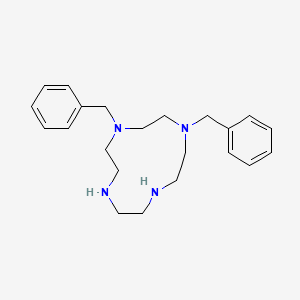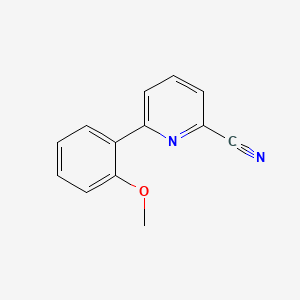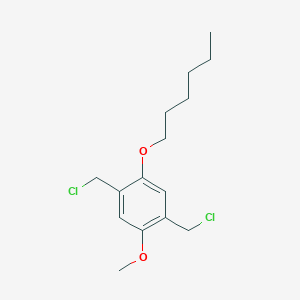
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chloromethyl groups, a hexyloxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid to introduce the chloromethyl groups. The resulting intermediate is then subjected to further reactions to introduce the hexyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hexyloxy and methoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the hexyloxy and methoxy groups, making it less versatile in terms of chemical reactivity.
1,4-Bis(chloromethyl)cyclohexane: Contains a cyclohexane ring instead of a benzene ring, leading to different chemical properties.
1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene ring, which affects its aromaticity and reactivity.
Uniqueness
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene is unique due to the presence of both hexyloxy and methoxy groups, which enhance its solubility and reactivity. These functional groups provide additional sites for chemical modification, making it a valuable compound in various research applications.
Properties
CAS No. |
218141-98-1 |
|---|---|
Molecular Formula |
C15H22Cl2O2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1,4-bis(chloromethyl)-2-hexoxy-5-methoxybenzene |
InChI |
InChI=1S/C15H22Cl2O2/c1-3-4-5-6-7-19-15-9-12(10-16)14(18-2)8-13(15)11-17/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
DCMKUDSIKPWSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


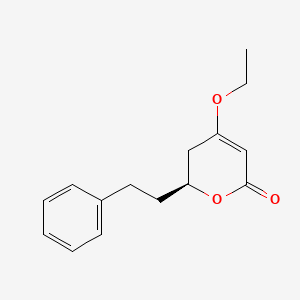
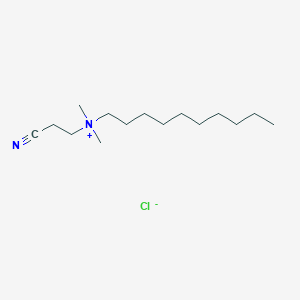
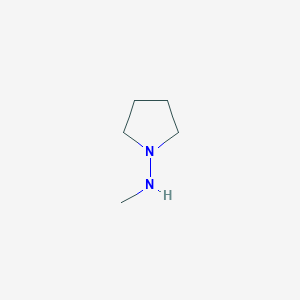
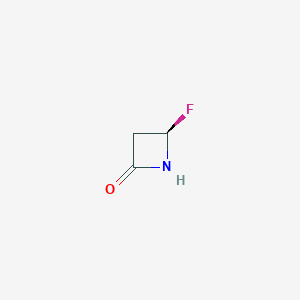
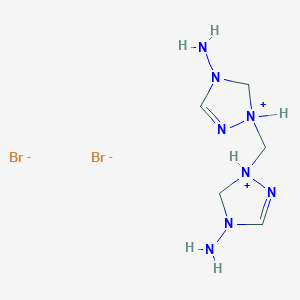
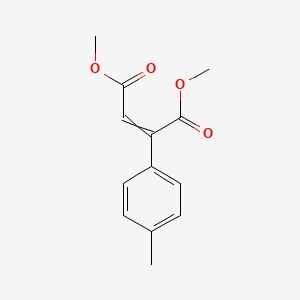
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
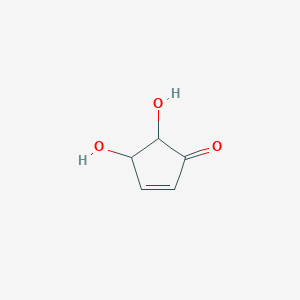
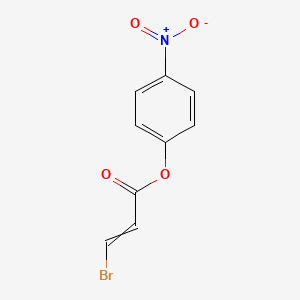
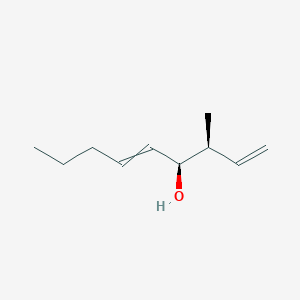
![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
